molecular formula C25H19F2NO4 B15299223 2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5,6-difluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylicacid

2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5,6-difluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylicacid

Cat. No.: B15299223
M. Wt: 435.4 g/mol
InChI Key: APTSVPAVZIAZFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a fluorinated tetrahydroisoquinoline derivative featuring a fluorenylmethoxycarbonyl (Fmoc) protecting group at position 2 and a carboxylic acid moiety at position 1.

Properties

Molecular Formula

C25H19F2NO4

Molecular Weight

435.4 g/mol

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonyl)-5,6-difluoro-3,4-dihydro-1H-isoquinoline-1-carboxylic acid

InChI

InChI=1S/C25H19F2NO4/c26-21-10-9-19-18(22(21)27)11-12-28(23(19)24(29)30)25(31)32-13-20-16-7-3-1-5-14(16)15-6-2-4-8-17(15)20/h1-10,20,23H,11-13H2,(H,29,30)

InChI Key

APTSVPAVZIAZFF-UHFFFAOYSA-N

Canonical SMILES

C1CN(C(C2=C1C(=C(C=C2)F)F)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35

Origin of Product

United States

Preparation Methods

Directed Ortho-Lithiation for Fluorine Substitution

Fmoc Protection of the Amine Group

Reaction with Fmoc-N-Hydroxysuccinimide Ester

The secondary amine of the tetrahydroisoquinoline is protected using Fmoc-N-hydroxysuccinimide (Fmoc-OSu) . As described in the patent, this step involves:

  • Base-mediated coupling : Sodium bicarbonate facilitates the reaction between the amine and Fmoc-OSu in a THF/water biphasic system.
  • Solvent optimization : THF ensures solubility of both the amine and Fmoc-OSu, achieving yields >90%.

Carboxylation at Position 1

Carboxylation via Quaternary Ammonium Salt Intermediate

Inspired by the ACS Omega protocol, the carboxylic acid group is introduced through pH-controlled carboxylation :

  • Formation of a quaternary ammonium salt : Reaction with CO₂ under basic conditions (pH 10–12) yields a stable intermediate.
  • Acidification to free acid : Adjusting the pH to 4–5 with HCl(aq) liberates the carboxylic acid without requiring column chromatography.

Purification and Characterization

Recrystallization and Chromatography

  • Recrystallization : The patent method uses sherwood oil/ethyl acetate mixtures to isolate high-purity product (97.1% purity, 55% yield).
  • Flash chromatography : MDPI’s approach employs ethyl acetate/hexane gradients to resolve intermediates.

Analytical Validation

  • ¹H-NMR and IR spectroscopy : Confirm fluorine substitution, Fmoc protection, and carboxylic acid formation.
  • HPLC : Monitors purity (>99%) and identifies impurities like de-fluorinated byproducts.

Comparative Analysis of Synthetic Routes

Step Method 1 (MDPI) Method 2 (Patent) Method 3 (ACS)
Fluorination Directed lithiation N/A Friedel-Crafts cyclization
Fmoc Protection Not described Fmoc-OSu/THF N/A
Carboxylation N/A N/A CO₂/pH control
Yield 54% (cyclization) 65% (Fmoc coupling) 93% (carboxylation)
Purity >95% 97.1% 99.6%

Mechanistic Insights and Challenges

Regioselectivity in Fluorination

The ortho-lithiation strategy ensures precise fluorine placement but requires stringent temperature control (−78°C) to avoid LiF elimination. Competing pathways, such as para-lithiation, are suppressed using bulky pivaloyl directing groups.

Stability of Fmoc Group

The Fmoc moiety remains intact under acidic cyclization conditions (HCl/THF) but may degrade during prolonged AlCl₃ exposure. THF’s inertness makes it ideal for Fmoc protection.

Carboxylic Acid Side Reactions

Over-acidification (pH <4) risks decarboxylation, while higher pH (>5) leaves residual ammonium salts. The ACS method’s pH 4–5 window optimizes yield and purity.

Industrial Scalability and Cost Efficiency

  • Catalyst Recycling : The ACS protocol recycles triphenylmethanol to triphenylmethyl chloride (93% yield), reducing costs.
  • Solvent Recovery : THF and ethyl acetate are distilled and reused, aligning with green chemistry principles.

Chemical Reactions Analysis

2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5,6-difluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid undergoes various chemical reactions:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, where the fluorine atoms are replaced by other nucleophiles like amines or thiols.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM) or dimethylformamide (DMF), and catalysts such as palladium or platinum.

Scientific Research Applications

2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5,6-difluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid has several scientific research applications:

    Chemistry: It is used in the synthesis of complex peptides and proteins, serving as a building block in solid-phase peptide synthesis.

    Biology: The compound is utilized in the study of enzyme-substrate interactions and protein folding mechanisms.

    Industry: The compound is used in the production of pharmaceuticals and fine chemicals, where its stability and reactivity are advantageous.

Mechanism of Action

The mechanism of action of 2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5,6-difluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group from unwanted reactions, allowing for selective deprotection and subsequent coupling reactions. The fluorine atoms enhance the compound’s stability and reactivity, making it a valuable intermediate in various chemical processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

The table below compares key structural and physicochemical properties of the target compound with its analogues:

Compound Name CAS Molecular Formula Molecular Weight Substituents Carboxylic Acid Position Fluorine Count Key Features
2-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-5,6-difluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid Not Provided C₂₅H₂₁F₂NO₄ 437.44 5,6-diF 1 2 High electronegativity, Fmoc protection
2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-6-fluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid 2580179-38-8 C₂₅H₂₂FNO₄ 419.45 6-F 1 1 Monofluoro substitution
2-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid 2138226-21-6 C₂₅H₂₁NO₄ 399.45 None (COOH at 6) 6 0 Carboxylic acid at position 6
2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-5-fluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid Not Provided C₂₅H₂₂FNO₄ 419.45 5-F 3 1 Carboxylic acid at position 3
(–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid Not Provided C₁₂H₁₅NO₄ 237.25 6,7-diOMe 1 0 Methoxy substituents, chiral center
Key Observations:

Fluorine Substitution: The 5,6-difluoro derivative exhibits enhanced electronegativity and lipophilicity compared to monofluoro or non-fluorinated analogues. This may improve membrane permeability and resistance to oxidative metabolism .

Methoxy vs. Fluoro Groups : Methoxy-substituted derivatives (e.g., 6,7-diOMe) prioritize steric bulk over electronic effects, which can impact solubility and synthetic accessibility .

Research Implications

  • Drug Design : The 5,6-difluoro substitution offers a balance between metabolic stability and electronic effects, making it valuable for protease inhibitors or kinase-targeted therapies.
  • Peptide Synthesis : The Fmoc group enables solid-phase peptide synthesis (SPPS), with fluorinated variants providing tailored steric and electronic environments .

Q & A

Q. What are the critical steps and purification methods in synthesizing this compound?

The synthesis typically involves multi-step protection/deprotection strategies. Key steps include:

  • Fluorenylmethoxycarbonyl (Fmoc) group introduction to protect reactive amines during coupling reactions .
  • Fluorination at the 5,6-positions of the tetrahydroisoquinoline core, requiring anhydrous conditions and fluorinating agents like Selectfluor® .
  • Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) to isolate intermediates. Final purity (>95%) is confirmed by reversed-phase HPLC .

Q. How is the compound characterized post-synthesis to confirm structural integrity?

Methodological characterization includes:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 19^{19}F NMR verify fluorination and Fmoc group presence.
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., calculated [M+H]+^+ = 471.36) .
  • HPLC : Purity assessment using C18 columns with UV detection at 254 nm .

Q. What safety protocols are essential when handling this compound?

Based on GHS classifications:

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (H315, H319) .
  • Ventilation : Use fume hoods to avoid inhalation of dust (H335) .
  • Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How does the compound’s stability vary under different pH and temperature conditions?

Stability studies should:

  • Monitor degradation via HPLC under accelerated conditions (e.g., 40°C, pH 3–10). The Fmoc group is prone to cleavage in basic media (pH >9) .
  • Identify decomposition products : For example, fluorenylmethanol and CO2_2 under alkaline hydrolysis .

Q. What computational strategies predict the compound’s interactions with biological targets?

  • Molecular docking : Use software like AutoDock Vina to model binding with enzymes (e.g., proteases) based on fluorine’s electronegativity enhancing hydrogen bonding .
  • Comparative analysis : Compare with non-fluorinated analogs (e.g., 2-azabicyclo[2.2.2]octane derivatives) to assess bioactivity differences .

Q. How can researchers resolve contradictions in pharmacological data from different studies?

  • Standardize assay conditions : Control variables like solvent (DMSO concentration <0.1%) and cell lines .
  • Cross-validate with structural analogs : Use compounds like 4-phenyl-1,3-thiazole-2-carboxylic acid derivatives to isolate fluorine’s role in activity .

Q. What are the challenges in analyzing the compound’s stereochemistry?

  • Chiral HPLC : Utilize polysaccharide-based columns (e.g., Chiralpak® IA) to resolve enantiomers, critical for studying chirality-dependent bioactivity .
  • X-ray crystallography : Resolve crystal structures to confirm absolute configuration, though fluorination complicates crystal formation .

Q. How does the fluorinated isoindole structure influence bioactivity compared to non-fluorinated analogs?

  • Enhanced binding affinity : Fluorine’s electronegativity improves interactions with hydrophobic enzyme pockets (e.g., cytochrome P450 isoforms) .
  • Metabolic stability : Fluorine reduces oxidative metabolism, as shown in comparative studies with 9-fluorenecarboxylic acid derivatives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.